4-Oxonorcarane-1-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-oxobicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-6-1-2-8(7(10)11)4-5(8)3-6/h5H,1-4H2,(H,10,11) |
InChI Key |
BMYVXZLRIMVPEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2CC1=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Oxonorcarane 1 Carboxylic Acid
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-Oxonorcarane-1-carboxylic acid identifies the most logical disconnections to simplify the target molecule into readily available starting materials. The primary disconnections involve the C1-C6 and C1-C7 bonds of the cyclopropane (B1198618) ring, which points to a cyclohexene (B86901) derivative as a logical precursor.
One plausible retrosynthetic pathway involves two key disconnections:
C-C bond of the cyclopropane: This is the most common and logical disconnection, transforming the bicyclo[4.1.0]heptane system back into a monocyclic cyclohexene precursor. This disconnection suggests a cyclopropanation reaction as the key forward-synthetic step.
C4-Carbonyl and C1-Carboxyl groups: These functional groups can be traced back to more synthetically malleable precursors. The C4-keto group can be derived from the oxidation of a corresponding secondary alcohol (4-hydroxynorcarane-1-carboxylic acid). The C1-carboxylic acid could be installed prior to cyclopropanation, for example, by starting with a cyclohexene-1-carboxylic acid derivative.
This leads to a general retrosynthetic scheme where this compound originates from a suitably functionalized cyclohexene, such as 4-hydroxycyclohex-1-ene-1-carboxylic acid or a protected variant. The key strategic challenge is the timing of the cyclopropanation relative to the functional group interconversions.
Approaches to the Norcarane (B1199111) Core
The construction of the norcarane skeleton is the cornerstone of the synthesis. Several powerful methods have been developed for this purpose, primarily revolving around the formation of the three-membered ring.
Cyclopropanation of a cyclohexene derivative is the most direct and widely employed method for creating the norcarane core. The choice of reagent and substrate determines the efficiency and stereoselectivity of this transformation.
The Simmons-Smith reaction is a classic and reliable method for converting alkenes into cyclopropanes. It typically involves the use of diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)) to generate an organozinc carbenoid species, which then adds to the double bond of a cyclohexene precursor.
A key advantage of the Simmons-Smith reaction is its stereospecificity; the addition of the methylene (B1212753) group occurs in a syn-fashion to the face of the double bond. For substituted cyclohexenes, directing groups such as allylic alcohols can provide high levels of diastereoselectivity. For instance, the cyclopropanation of a cyclohexenol (B1201834) derivative often proceeds from the face of the double bond syn to the hydroxyl group, which can be used to control the stereochemistry at the C4 position if an alcohol precursor is used.
| Reagent System | Description | Key Features |
| Classic Simmons-Smith | Diiodomethane (CH₂I₂) and Zn(Cu) couple | Heterogeneous reaction, reliable for many substrates. |
| Furukawa's Modification | Diiodomethane and Diethylzinc (Et₂Zn) | Homogeneous, often cleaner and more reproducible. |
| Charette's Asymmetric Method | Dioxaborolane-based chiral ligands | Enables enantioselective cyclopropanation of allylic alcohols. |
Beyond the Simmons-Smith reaction, other methods generating carbenes or carbenoids are also effective. Diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, can be decomposed in the presence of a transition metal catalyst (e.g., copper, rhodium, or palladium) to generate a metal carbene. This species then adds to the cyclohexene double bond.
The use of ethyl diazoacetate is particularly relevant as it introduces a carboxylate group directly at the bridgehead position, which can then be hydrolyzed to the desired carboxylic acid. For example, the rhodium-catalyzed reaction of ethyl diazoacetate with cyclohexene produces ethyl norcarane-7-carboxylate. To obtain the C1-substituted isomer required for the target molecule's scaffold, one would need to start with a pre-functionalized cyclohexene. A more direct, albeit challenging, route would involve the cyclopropanation of a cyclohexene-1-carboxylate ester.
Intramolecular pathways offer an alternative for constructing the bicyclic system. A typical approach involves creating a cyclohexyl ring that bears a leaving group and a stabilized carbanion at appropriate positions. For example, a 1-halomethyl-cyclohexan-2-one derivative could potentially undergo intramolecular cyclization via an enolate to form a norcaranone system. However, controlling the regioselectivity of enolate formation and the subsequent cyclization can be complex.
While less common for a simple norcarane, Ring-Closing Metathesis (RCM) is a powerful tool for ring formation and could be adapted. An RCM approach to a norcarane would be unconventional and likely involve a more complex precursor. A hypothetical route might involve the RCM of a highly strained diene system, but for the synthesis of this compound, the more direct cyclopropanation strategies are generally favored due to their efficiency and the ready availability of starting materials.
Rearrangement-Based Syntheses of Functionalized Norcaranes
The construction of the norcarane skeleton itself can be achieved through various methods, with rearrangement reactions offering a powerful tool for accessing functionalized derivatives. These reactions often proceed via cationic or radical intermediates, which can be guided to form the desired bicyclo[4.1.0]heptane structure.
One potential, albeit complex, pathway could involve the rearrangement of a suitably substituted cyclohexene precursor. For instance, the intramolecular cyclization of a cyclohexenyl derivative bearing an appropriate leaving group and a precursor to the C-1 carboxylic acid could, under specific conditions, lead to the formation of the norcarane ring system. The precise nature of the starting material and the reaction conditions would be critical in directing the rearrangement to the desired product over other potential side reactions.
While direct rearrangement-based syntheses leading to C-1 carboxylated norcaranes are not commonplace, the general principle of utilizing rearrangements to form the bicyclo[4.1.0]heptane core is established in organic synthesis. These methods often provide access to complex molecular architectures that are otherwise difficult to obtain.
Introduction of the Oxo Functionality at C-4
With a norcarane-1-carboxylic acid precursor in hand, the subsequent key transformation is the introduction of a ketone at the C-4 position. This can be approached through direct oxidation of the C-H bond or by manipulation of a pre-existing functional group.
Oxidation Reactions at Specific Positions on the Norcarane Skeleton
The direct oxidation of a C-H bond at the C-4 position of norcarane-1-carboxylic acid or its ester derivative is a challenging but potentially feasible approach. The success of such a reaction would depend heavily on the selectivity of the oxidizing agent. Research on the oxidation of the parent norcarane molecule has shown that various positions can be oxidized, leading to a mixture of products including 2-norcaranone and 3-norcaranone.
Achieving selective oxidation at C-4 would likely require a directing group effect from the C-1 carboxylate or a specific enzymatic or biomimetic catalyst capable of recognizing the C-4 position. A study on the oxidation of bicyclic and spirocyclic hydrocarbons has demonstrated that specific C-H bonds can be activated towards oxidation due to hyperconjugative effects with the cyclopropane ring. semanticscholar.org This suggests that under carefully controlled conditions, selective oxidation might be achievable.
Table 1: Potential Oxidizing Agents for C-H Oxidation
| Oxidizing Agent | Typical Conditions | Potential Outcome |
| Chromium Trioxide | Acetic acid, heat | Oxidation of allylic or activated C-H bonds |
| Dioxiranes (e.g., DMDO) | Acetone, room temperature | Selective oxidation of electron-rich C-H bonds |
| Cytochrome P450 Enzymes | Biocatalytic conditions | Site-selective C-H hydroxylation |
Manipulation of Precursor Carbonyls
A more controlled method for introducing the oxo functionality at C-4 would involve the manipulation of a precursor functional group at that position. This would necessitate starting with a norcarane derivative already functionalized at C-4, such as a 4-hydroxynorcarane-1-carboxylic acid derivative. The synthesis of such a precursor could be envisioned through stereoselective allylic oxidation and hydroboration reactions on a cyclohexene-based starting material. acs.org
Once the 4-hydroxy derivative is obtained, a standard oxidation reaction could be employed to convert the alcohol to the desired ketone.
Table 2: Oxidation of 4-Hydroxynorcarane Derivatives
| Reagent | Solvent | Typical Conditions |
| Pyridinium chlorochromate (PCC) | Dichloromethane | Mild, selective oxidation of primary and secondary alcohols |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane | Mild, avoids heavy metals |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone | Strong oxidizing agent, can be used for secondary alcohols |
Elaboration of the Carboxylic Acid Group at C-1
The final key structural feature is the carboxylic acid at the C-1 bridgehead position. This can be introduced either through direct carboxylation of a suitable precursor or by the hydrolysis of a carboxylic acid derivative such as an ester or a nitrile.
Carboxylation Reactions
Direct carboxylation at the C-1 bridgehead of a 4-oxonorcarane precursor would be a formidable challenge due to the steric hindrance and the electronic nature of the bridgehead position. Carboxylation often proceeds through the formation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) followed by reaction with carbon dioxide. rsc.orgnih.gov However, the formation of such an intermediate at a strained bridgehead position can be difficult.
An alternative could be a radical-based carboxylation, though controlling the regioselectivity to favor the C-1 position would be a significant hurdle. Given these challenges, the elaboration of the carboxylic acid from a pre-existing functional group is often a more viable strategy.
Hydrolysis of Carboxylic Acid Derivatives
A more practical and common approach to obtaining the final carboxylic acid is through the hydrolysis of a corresponding ester or nitrile derivative. For instance, a synthetic route could target methyl or ethyl 4-oxonorcarane-1-carboxylate. The hydrolysis of this ester to the carboxylic acid can be achieved under either acidic or basic conditions. researchgate.netstackexchange.com
The presence of the ketone at the C-4 position could potentially influence the rate of hydrolysis. Studies have shown that a γ-keto group can accelerate the hydrolysis of esters. rsc.org
Table 3: Conditions for Hydrolysis of Norcarane-1-carboxylate Derivatives
| Derivative | Reagents | Conditions | Product |
| Ester (e.g., methyl ester) | NaOH(aq), then H₃O⁺ | Heat | Carboxylic acid |
| Ester (e.g., ethyl ester) | H₂SO₄(aq) | Heat | Carboxylic acid |
| Nitrile | H₂SO₄, H₂O | Heat | Carboxylic acid |
This two-step process, involving the synthesis of a stable carboxylic acid derivative followed by hydrolysis, offers a reliable method for the final installation of the carboxyl group.
Functional Group Interconversions Leading to Carboxylic Acid
The synthesis of carboxylic acids often involves the transformation of other functional groups. solubilityofthings.com Common methods include the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles, and the carboxylation of organometallic reagents. solubilityofthings.comlibretexts.orgyoutube.com
One of the most prevalent strategies for introducing a carboxylic acid group is through the oxidation of a primary alcohol or an aldehyde. solubilityofthings.comyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can effectively convert primary alcohols and aldehydes into carboxylic acids. solubilityofthings.comyoutube.com For instance, a primary alcohol (R-CH₂OH) can be oxidized first to an aldehyde (R-CHO) and then to the corresponding carboxylic acid (R-COOH). solubilityofthings.com
Another widely used method is the hydrolysis of nitriles (R-C≡N). libretexts.orgyoutube.com This reaction can be catalyzed by either acid or base and proceeds through a nucleophilic attack on the nitrile carbon. libretexts.org While both conditions are effective, base-catalyzed hydrolysis initially yields a carboxylate salt, which then requires an acidic workup to produce the final carboxylic acid. libretexts.org
The carboxylation of organometallic intermediates, such as Grignard reagents, provides a valuable route to carboxylic acids. libretexts.orgyoutube.com This process involves the reaction of the organometallic compound with carbon dioxide, an electrophile, to form a carboxylate salt. Subsequent treatment with a strong aqueous acid liberates the carboxylic acid. libretexts.org A key advantage of this method is that it typically adds one carbon atom to the original molecule. youtube.com
The following table summarizes these common functional group interconversions for the synthesis of carboxylic acids:
| Starting Material | Reagents | Product | Key Features |
| Primary Alcohol | Strong oxidizing agent (e.g., KMnO4, H2CrO4) | Carboxylic Acid | Preserves the carbon skeleton. solubilityofthings.comyoutube.com |
| Aldehyde | Strong oxidizing agent (e.g., KMnO4, H2CrO4) | Carboxylic Acid | Preserves the carbon skeleton. solubilityofthings.comyoutube.com |
| Nitrile | H3O+ or OH-, then H3O+ | Carboxylic Acid | Adds one carbon from the nitrile group. libretexts.orgyoutube.com |
| Organohalide | 1. Mg or Li; 2. CO2; 3. H3O+ | Carboxylic Acid | Adds one carbon from CO2. libretexts.orgyoutube.com |
Chemo- and Regioselective Considerations in Synthesis
In the synthesis of complex molecules like this compound, which possesses multiple reactive sites, chemo- and regioselectivity are of paramount importance. nih.gov Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position at which a reaction occurs. nih.gov
For a molecule containing both a ketone and a potential precursor to a carboxylic acid, such as an ester or a nitrile, the choice of reagents is critical to avoid unwanted side reactions. For example, when reducing a different functional group in the presence of a ketone, a chemoselective reducing agent that does not affect the carbonyl group would be necessary. Conversely, if the ketone needs to be modified, protecting the carboxylic acid group (or its precursor) might be required.
The regioselectivity of a reaction determines where on the bicyclo[4.1.0]heptane skeleton the functional groups are introduced. The synthesis of the specific isomer, this compound, necessitates precise control over the placement of the ketone at the C4 position and the carboxylic acid at the C1 bridgehead position. This can be achieved through various strategies, including the use of starting materials with pre-defined stereochemistry or through reactions that favor the formation of the desired regioisomer.
Palladium-catalyzed reactions have been shown to be effective in achieving high regio- and stereoselectivity in the synthesis of bicyclo[4.1.0]heptane derivatives. acs.org For instance, the intramolecular coupling-cyclization of certain precursors can lead to the formation of the bicyclic system with specific substituent patterns. acs.org
Stereoselective Synthesis of this compound Enantiomers
The stereoselective synthesis of a specific enantiomer of a chiral molecule is a significant challenge in organic chemistry. Since this compound is a chiral compound, its synthesis can yield a racemic mixture (equal amounts of both enantiomers) or be directed to produce a single enantiomer. The latter, known as asymmetric or stereoselective synthesis, is often crucial for applications in medicinal chemistry, where different enantiomers can exhibit distinct biological activities. nih.gov
Several strategies can be employed for the stereoselective synthesis of chiral compounds:
Use of Chiral Starting Materials: Starting a synthesis with a readily available chiral molecule, often from a natural source (the "chiral pool"), can impart chirality to the final product. nih.govresearchgate.net For example, (R)-(-)-carvone has been used as a starting material for the stereoselective synthesis of other complex molecules. nih.govresearchgate.net
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Chiral Catalysts: A small amount of a chiral catalyst can be used to generate large quantities of an enantiomerically enriched product. This is a highly efficient and widely used method in modern organic synthesis. researchgate.net Asymmetric transfer hydrogenation reactions using bifunctional ruthenium catalysts are an example of this approach. researchgate.net
Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization or chromatography. nih.gov
The synthesis of specific stereoisomers of related bicyclic compounds has been achieved through methods like asymmetric alkylation of chiral glycine (B1666218) equivalents and diastereoselective allylic oxidation and hydroboration reactions. researchgate.netjagiellonskiecentruminnowacji.pl These approaches allow for the controlled formation of the desired stereochemistry at multiple centers within the molecule.
The following table outlines some general approaches to stereoselective synthesis:
| Method | Description | Example |
| Chiral Pool Synthesis | Utilizes readily available chiral natural products as starting materials. nih.govresearchgate.net | Use of (R)-(-)-carvone to synthesize other chiral molecules. nih.govresearchgate.net |
| Chiral Auxiliaries | A temporary chiral group directs the stereochemistry of a reaction. | Use of a chiral oxazinone derivative in asymmetric amino acid synthesis. jagiellonskiecentruminnowacji.pl |
| Chiral Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. researchgate.net | Asymmetric transfer hydrogenation with ruthenium catalysts. researchgate.net |
| Resolution | Separation of a racemic mixture into its constituent enantiomers. nih.gov | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 4 Oxonorcarane 1 Carboxylic Acid
Reactions of the Norcarane (B1199111) Bicyclo[4.1.0]heptane Ring System
The bicyclo[4.1.0]heptane framework is characterized by significant ring strain, primarily due to the three-membered cyclopropane (B1198618) ring fused to a six-membered ring. This strain energy, estimated to be over 100 kJ/mol, is a principal driving force for many of its chemical transformations. nih.gov The reactivity is further modulated by substituents, which can activate or direct ring-opening and rearrangement reactions. In 4-Oxonorcarane-1-carboxylic acid, the electron-withdrawing nature of both the carboxylic acid at the bridgehead (C1) and the ketone at C4 creates a unique electronic landscape that profoundly influences the behavior of the cyclopropane ring.
The cleavage of one of the cyclopropane's C-C bonds is a hallmark of norcarane chemistry. These reactions can be initiated by electrophiles, nucleophiles, radicals, heat, or light, leading to a variety of functionalized cyclohexane (B81311) or cycloheptane (B1346806) derivatives.
Cyclopropanes bearing electron-withdrawing (acceptor) groups, such as a carboxylic acid or ketone, are considered "electrophilic cyclopropanes". nih.gov The C1-carboxylic acid group in this compound polarizes the adjacent C1-C2 and C1-C6 bonds, rendering the cyclopropane susceptible to attack by nucleophiles. This setup is analogous to donor-acceptor (D-A) cyclopropanes, where the synergistic push-pull effect greatly enhances the polarization of the C-C bond, allowing for ring rupture under mild conditions. mdpi.com
Nucleophilic attack typically occurs in an SN2 fashion, leading to the cleavage of a distal cyclopropane bond. For instance, in related systems, strong nucleophiles like thiolates or azide (B81097) ions readily open the cyclopropane ring to form methylene-extended Michael-type adducts. nih.gov The regioselectivity of the attack on substituted norcaranes can be influenced by both steric and electronic factors. In the case of aza-bicyclo[4.1.0]heptane systems, nucleophilic attack can occur at either the bridge or bridgehead carbon, yielding piperidine (B6355638) or azepane rings, respectively, demonstrating the tunability of these ring-opening reactions. nih.govjove.com
The presence of the C4-oxo group, while remote, can further influence the regioselectivity of nucleophilic attack through long-range electronic effects or by complexation with Lewis acids, which can activate the system.
Table 1: Examples of Nucleophilic Ring-Opening of Bicyclo[4.1.0]heptane Analogs
| Starting Material | Nucleophile/Reagents | Product(s) | Yield | Reference |
| 1-Azoniabicyclo[4.1.0]heptane tosylate | Organocopper reagents (e.g., n-PrMgBr, CuI) | 2-Alkyl-substituted piperidines | 50-85% | frontiersin.org |
| 1-Azoniabicyclo[4.1.0]heptane tosylate | Acetate, Nitrile nucleophiles | Substituted piperidines and azepanes | Good to Excellent | nih.govjove.com |
| 1,1-Di(alkoxycarbonyl)cyclopropanes | Thiophenolates | Ring-opened Michael adducts | N/A | nih.gov |
Electrophilic attack on the cyclopropane ring is also possible, typically favored by electron-donating substituents. However, in this compound, the electron-withdrawing nature of the substituents makes electrophilic attack on the cyclopropane ring itself less favorable than reactions involving the ketone or carboxylic acid functionalities.
Free radical reactions provide another effective pathway for the transformation of cyclopropane rings. rsc.orgnumberanalytics.com Radical rearrangements are generally less common than their cationic counterparts but can be initiated under specific conditions. rutgers.eduyoutube.com For this compound, a radical could potentially be generated at several positions. For example, oxidative decarboxylation of the carboxylic acid (a Hunsdiecker-type reaction) could generate a radical at the C1 bridgehead position. Alternatively, radical abstraction of a hydrogen atom alpha to the ketone or cyclopropane ring could initiate a cascade.
Once formed, a cyclopropylcarbinyl radical can undergo extremely rapid ring-opening to form a homoallylic radical. This process is driven by the release of ring strain. The subsequent fate of this radical intermediate depends on the reaction conditions and the structure of the molecule, potentially leading to rearranged products through intramolecular addition or intermolecular trapping. frontiersin.org For example, radical cascade reactions involving 1,6-enynes are used to construct aza-bicyclo[4.1.0]heptane derivatives, showcasing the synthetic utility of radical processes in this class of compounds. researchgate.net
Thermal and photochemical conditions can induce unique rearrangements in the bicyclo[4.1.0]heptane system. Thermally, norcaradienes are known to exist in equilibrium with cycloheptatrienes, a process governed by orbital symmetry rules. While this compound is saturated, thermal treatment can still induce nih.govotago.ac.nz-sigmatropic rearrangements if a suitable migrating group is present, or potentially lead to decarboxylation followed by rearrangement. arkat-usa.org
Photochemistry offers distinct reaction pathways. scispace.com The C4-keto group is a chromophore that can absorb UV light, leading to characteristic photochemical reactions such as Norrish Type I or Type II cleavage. A Norrish Type I cleavage would generate a diradical intermediate, which could subsequently trigger the opening of the strained cyclopropane ring. Intramolecular photochemical [2+1]-cycloadditions are a modern method for constructing bicyclo[4.1.0]heptane scaffolds, which can then undergo further photochemical or thermal transformations. scispace.comchemrxiv.org For instance, visible light can be used to generate nucleophilic carbenes that form bicyclo[4.1.0]heptane systems, which are then amenable to ring-expansion reactions. chemrxiv.org
Table 2: Photochemical and Thermal Reactions of Related Bicyclic Systems
| Substrate Type | Conditions | Reaction Type | Product Type | Reference |
| Acyl silanes with tethered olefins | Visible light (427 nm LED) | Intramolecular [2+1]-photocycloaddition | Oxa-bicyclo[4.1.0]heptane scaffolds | scispace.comchemrxiv.org |
| Bicyclo[1.1.0]butanes and alkenes | Visible light, photosensitizer | Strain-release [2π + 2σ] cycloaddition | Bicyclo[2.1.1]hexanes | rsc.orgacs.org |
| 4'-Iodo-8-methoxyflavylium | Thermal/Photochemical in H₂O/EtOH | Isomerization and Hydration | Chalcones | nih.gov |
The concept of strain-release is the cornerstone of cyclopropane and norcarane reactivity. nih.gov The high internal energy of the strained ring provides a powerful thermodynamic driving force for reactions that lead to its opening. nih.govotago.ac.nz This principle is exploited in a vast array of synthetic transformations to build more complex molecular architectures. snnu.edu.cn
In strain-release driven rearrangements, the cleavage of a C-C bond in the cyclopropane ring is the key step, converting the stored strain energy into chemical reactivity. rsc.orgacs.org This can be triggered by various means, including transition metals, light, or acid/base catalysis. For example, rhodium catalysts are known to promote the enantioselective ring-expansion of strained bicyclic systems. snnu.edu.cn Similarly, visible light photocatalysis can initiate strain-release transformations in highly strained molecules like bicyclo[1.1.0]butanes under mild conditions, proceeding through electron or energy transfer pathways. rsc.org In this compound, any reaction that involves the opening of the three-membered ring will be energetically favorable due to the release of this inherent strain.
The substituents on the bicyclo[4.1.0]heptane skeleton play a crucial role in directing its reactivity. In this compound, both the C1-carboxyl and the C4-oxo groups are electron-withdrawing, which significantly impacts the electronic nature of the cyclopropane ring.
The C1-carboxylic acid group directly activates the cyclopropane as an "acceptor cyclopropane". otago.ac.nzresearchgate.net It withdraws electron density from the adjacent C1-C2 and C1-C6 bonds, polarizing them and making the bridgehead carbon (C1) and the adjacent carbons (C2, C6) electrophilic. This greatly facilitates ring-opening by nucleophiles. nih.gov Studies on the decarboxylation of related α-(carbonyl)cyclopropane carboxylic acids show that ring-opening can precede or occur in concert with the loss of CO₂, often via radical pathways. arkat-usa.org
Cyclopropane Ring-Opening Reactions
Transformations Involving the 4-Oxo Group
The ketone at the C-4 position is a key site for chemical modification. Its reactivity is influenced by the steric environment of the bicyclic ring system and the electronic effects of the adjacent cyclopropane ring.
The carbonyl carbon of the 4-oxo group is electrophilic and susceptible to attack by various nucleophiles. savemyexams.com This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comopenstax.orgyoutube.com The stereochemical outcome of the addition is influenced by the steric hindrance posed by the bicyclic frame, with nucleophiles generally approaching from the less hindered face.
Common nucleophilic addition reactions applicable to this system include:
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the ketone to form tertiary alcohols. These reactions are typically irreversible due to the high basicity of the nucleophiles. masterorganicchemistry.com
Cyanide Addition: The addition of a cyanide ion (typically from HCN or a salt like KCN) forms a cyanohydrin. savemyexams.com This reaction is synthetically useful as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Condensation Reactions: The ketone can react with amines to form imines (with primary amines) or enamines (with secondary amines). These reactions often require acid catalysis and removal of water to drive the equilibrium toward the product.
A notable transformation for related bicyclic ketones is the condensation with carbonates, such as dimethyl carbonate, in the presence of a base to yield a β-keto ester at the α-position. This reaction proceeds via the formation of an enolate followed by nucleophilic acyl substitution on the carbonate.
Table 1: Examples of Nucleophilic Addition & Condensation Reactions of the 4-Oxo Group
| Reaction Type | Reagent(s) | Product Type | General Reference |
|---|---|---|---|
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol | masterorganicchemistry.com |
| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin | savemyexams.com |
| Imine Formation | R-NH₂, H⁺, -H₂O | Imine | |
| β-Keto Ester Formation | (CH₃O)₂CO, Base | α-(Methoxycarbonyl) ketone |
The protons on the carbon atoms adjacent to the ketone (the α-carbons at C-3 and C-5) are acidic and can be removed by a base to form an enolate anion. This enolate is a powerful nucleophile and can undergo various reactions to introduce functional groups at the α-position. libretexts.org
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide in an SN2 reaction.
Halogenation: In the presence of an acid or base, the ketone can be halogenated at the α-position using reagents like Br₂. The Hell-Volhard-Zelinskii reaction is a related process that α-halogenates carboxylic acids via an acid halide intermediate. britannica.com
Aldol (B89426) Addition: The enolate can act as a nucleophile and attack another carbonyl compound (including another molecule of this compound) in an aldol addition reaction to form a β-hydroxy ketone. libretexts.org
The ketone functional group can be readily reduced or, under specific conditions, oxidized.
Reduction: The 4-oxo group can be reduced to a secondary alcohol (4-hydroxynorcarane-1-carboxylic acid) using various reducing agents. Common metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. britannica.com The reduction of ketones in related bicyclo[4.1.0]heptane systems to the corresponding alcohol has been documented. The stereochemistry of the resulting alcohol is dependent on the reagent and the direction of hydride attack on the sterically biased bicyclic system. Catalytic hydrogenation can also be employed, though it may also reduce the cyclopropane ring under harsh conditions. libretexts.org
Oxidation: While ketones are generally resistant to oxidation, cyclic ketones can undergo Baeyer-Villiger oxidation. In this reaction, treatment with a peroxy acid (like m-CPBA) inserts an oxygen atom adjacent to the carbonyl carbon, converting the cyclic ketone into a cyclic ester (a lactone). This reaction provides a pathway to expand the ring system.
Table 2: Reduction and Oxidation Reactions of the 4-Oxo Group
| Reaction Type | Reagent(s) | Product Type | General Reference |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | britannica.com |
| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acid | Lactone |
Reactions of the 1-Carboxylic Acid Moiety
The carboxylic acid group at the C-1 bridgehead position is a versatile handle for a variety of chemical transformations, primarily involving nucleophilic acyl substitution.
The carboxylic acid can be converted into several important derivatives.
Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium that can be driven forward by using an excess of the alcohol or by removing the water that is formed. masterorganicchemistry.comlibretexts.org Alternatively, the acid can be converted to its carboxylate salt and reacted with an alkyl halide. britannica.com
Acid Halide Formation: The most common method to activate the carboxylic acid is to convert it into an acid halide, typically an acid chloride. This is achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. transformationtutoring.com The resulting acid chloride is much more reactive toward nucleophiles than the parent carboxylic acid.
Amide Formation: Amides can be formed through several routes. The most direct, though requiring high temperatures, is the heating of the ammonium (B1175870) carboxylate salt formed by reacting the carboxylic acid with an amine. youtube.com A more common laboratory method involves first converting the carboxylic acid to an acid chloride and then reacting it with ammonia (B1221849) or a primary/secondary amine. khanacademy.org Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation directly from the carboxylic acid and an amine without isolating the acid chloride. youtube.com
Table 3: Derivatization Reactions of the 1-Carboxylic Acid Moiety
| Target Derivative | Reagent(s) | Reaction Name/Type | Reference |
|---|---|---|---|
| Ester | R'-OH, H⁺ (catalyst) | Fischer Esterification | masterorganicchemistry.commasterorganicchemistry.com |
| Acid Chloride | SOCl₂ or (COCl)₂ | Acid Halide Formation | transformationtutoring.com |
| Amide | 1. SOCl₂ 2. R'R''NH | From Acid Chloride | khanacademy.org |
| Amide | R'R''NH, DCC | DCC Coupling | youtube.com |
The removal of the carboxyl group as carbon dioxide (decarboxylation) from this compound is not a facile process. Unlike β-keto acids, it does not undergo decarboxylation upon simple heating. More strenuous methods are required to cleave the C1-COOH bond.
Oxidative Decarboxylation: In related bicyclo[4.1.0]heptene dicarboxylic acids, oxidative decarboxylation has been achieved using lead tetraacetate. researchgate.net This reagent can effect the removal of carboxyl groups from bicyclic bridgehead positions.
Hunsdiecker Reaction: This reaction provides a pathway to replace the carboxylic acid group with a halogen. libretexts.org The carboxylic acid is first converted to its silver salt (RCOOAg) and then treated with bromine (Br₂). britannica.com This process proceeds via a radical mechanism and results in the loss of CO₂ and the formation of a bromo-substituted norcarane.
Electrochemical Decarboxylation: For some related bicyclic systems, electrochemical methods have been explored for decarboxylation, although the high strain of the cyclopropane ring can influence reactivity.
In-depth Analysis of this compound Reveals Limited Research Data
The unique strained bicyclo[4.1.0]heptane (norcarane) ring system, combined with the ketone and carboxylic acid functionalities, suggests a rich and complex chemical behavior. However, without dedicated research, any discussion on its specific intramolecular reactions and the interplay of its functional groups would be purely speculative.
General chemical principles suggest that the carboxylic acid group in this compound would likely participate in typical reactions such as esterification, amide formation, and reduction. The presence of the ketone at the 4-position introduces the possibility of intramolecular interactions and reactions. For instance, under certain conditions, intramolecular aldol-type reactions or cyclizations could be envisioned, potentially leading to novel polycyclic structures. The rigid, bicyclic framework of the norcarane skeleton would impose significant conformational constraints, influencing the feasibility and stereochemical outcome of such reactions.
Unfortunately, without experimental data from studies on this compound itself, it is not possible to provide a detailed, evidence-based analysis of its chemical reactivity and conformational dynamics as requested. The scientific community has yet to publish in-depth investigations into this specific molecule, leaving a gap in our understanding of its unique chemical properties. Further experimental and computational studies are necessary to elucidate the specific chemical behavior of this intriguing compound.
Stereochemical Aspects and Conformational Analysis
Stereoisomerism in Bicyclo[4.1.0]heptane Systems Bearing Substituents
The bicyclo[4.1.0]heptane system is characterized by a fusion of a six-membered ring and a three-membered ring. This fusion can be either cis or trans. In the cis isomer, the two bridgehead hydrogens are on the same side of the larger ring, while in the trans isomer, they are on opposite sides. Generally, for smaller ring systems like norcarane (B1199111), the cis-fused isomer is significantly more stable due to the immense ring strain that would be introduced in a trans configuration. quora.com The chair-like conformation of the cyclohexane (B81311) portion is distorted to accommodate the fused cyclopropane (B1198618), leading to a "boat-like" arrangement being more stable. quora.com
The introduction of substituents on the norcarane skeleton creates additional stereocenters. For 4-oxonorcarane-1-carboxylic acid, the carbon atom C1, to which the carboxylic acid group is attached, is a stereocenter. Furthermore, the C6 bridgehead carbon is also a stereocenter. The relative orientation of the substituent at C1 and the cyclopropane ring gives rise to endo and exo isomers. In the context of this compound, the carboxylic acid group can be oriented either on the same side as the cyclopropane ring (endo) or on the opposite side (exo).
The presence of the ketone at C4 introduces further stereochemical considerations, particularly in reactions involving this functional group. The two faces of the carbonyl group are diastereotopic, meaning that nucleophilic attack can occur from two different directions, leading to the formation of diastereomeric alcohol products.
Diastereoselectivity and Enantioselectivity in Reactions
The stereochemical features of the norcarane system play a crucial role in directing the outcome of chemical reactions, often leading to high levels of diastereoselectivity and enantioselectivity.
Diastereoselectivity:
Reactions involving bicyclo[4.1.0]heptane derivatives often proceed with a high degree of diastereoselectivity. For instance, the reduction of a ketone at the C4 position of a norcarane derivative is expected to be influenced by the steric hindrance imposed by the fused cyclopropane ring and any substituents present. The attacking reagent will preferentially approach from the less hindered face of the molecule.
Studies on the cleavage of bicyclo[n.1.0]alkanes have shown that the stereochemistry of the products is dependent on the reaction mechanism. For example, additions to the external bond of bicyclo[4.1.0]heptane often result in a predominance of trans products. sci-hub.se The stereoselectivity of such reactions can be influenced by the nature of the electrophile and the solvent. bohrium.com In the context of this compound, reactions at the carbonyl group or transformations involving the carboxylic acid can be expected to be highly diastereoselective due to the rigid, asymmetric framework of the molecule. Research on related seven-membered ring enolates, which share some conformational similarities, has shown that they can undergo reactions with high diastereoselectivity. nih.gov
Enantioselectivity:
The synthesis of specific enantiomers of substituted norcaranes is a significant challenge and often requires the use of chiral catalysts or starting materials. Asymmetric synthesis strategies are employed to control the absolute stereochemistry of the products. For example, enantioselective preparations of related scaffolds, such as 4-substituted proline derivatives, have been achieved through catalytic and enantioselective alkylation reactions. mdpi.com Similarly, biocatalytic methods, such as the use of nitrilase enzymes, have been successful in the enantioselective synthesis of α-thiocarboxylic acids, demonstrating the potential for enzymatic approaches in creating chiral molecules. nih.gov The development of enantioselective methods for the synthesis of this compound would be crucial for studying the biological activity of its individual enantiomers.
Conformational Preferences of the Norcarane Ring
The conformation of the bicyclo[4.1.0]heptane ring system is primarily dictated by the fusion of the strained cyclopropane ring with the more flexible cyclohexane ring. Unlike a simple cyclohexane, which readily interconverts between two chair conformations, the norcarane system is more rigid. The presence of the cyclopropane ring forces the six-membered ring into a conformation that deviates significantly from an ideal chair. The most stable conformation is often described as a distorted "boat" or "twist-boat" form. quora.com
This conformational preference arises from the need to minimize angle strain and torsional strain within the bicyclic system. A planar cyclohexane ring within the norcarane structure is highly unfavorable due to significant angle and eclipsing strains. maricopa.edu The boat-like conformation allows for a reduction in these strains, although some residual strain is inherent to the fused ring system. The study of medium-sized rings, such as cycloheptane (B1346806), provides insights into the conformational complexities that arise from ring fusion and substitution. slideshare.netdalalinstitute.com
Influence of Oxo and Carboxylic Acid Groups on Conformation
The presence of the oxo group at the C4 position and the carboxylic acid group at the C1 position in this compound has a notable impact on the conformational preferences of the norcarane ring.
The interplay of these substituent effects with the inherent conformational preferences of the norcarane ring system leads to a complex potential energy surface with a limited number of stable conformations.
Stereochemical Control in Synthetic Transformations
Achieving stereochemical control in synthetic transformations involving this compound is essential for accessing specific stereoisomers. The inherent chirality and conformational rigidity of the norcarane framework can be exploited to direct the stereochemical outcome of reactions.
For instance, in the reduction of the C4-keto group, the stereoselectivity will be governed by the direction of nucleophilic attack of the hydride reagent. The facial bias created by the bicyclic system will likely favor the formation of one diastereomeric alcohol over the other. This is a common strategy in diastereoselective synthesis, where the existing stereocenters of a molecule direct the formation of new stereocenters. nih.govmdpi.com
Similarly, reactions involving the carboxylic acid group, such as esterification or amide bond formation, are unlikely to affect the stereocenters of the norcarane ring directly but are crucial for creating derivatives for further functionalization. The stereochemistry of the starting material will be retained in the products of such transformations.
The synthesis of enantiomerically pure this compound would likely involve either a chiral resolution of a racemic mixture or an asymmetric synthesis. Asymmetric synthesis could involve the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry during the construction of the bicyclic ring system or during the introduction of the functional groups. nih.govresearchgate.netchemrxiv.org For example, a key step could be an enantioselective cyclopropanation reaction or an enantioselective functionalization of a prochiral precursor.
Computational and Theoretical Chemistry Studies
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular systems. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a pivotal role in mapping out the intricate details of chemical reactions. For a molecule like 4-oxonorcarane-1-carboxylic acid, which possesses multiple reactive sites—the ketone, the carboxylic acid, and the cyclopropane (B1198618) ring—DFT calculations can be employed to explore various reaction pathways. For instance, in the reduction of the ketone, calculations can identify the transition state structures for hydride attack from either the syn or anti face relative to the cyclopropane ring. By calculating the energies of these transition states, chemists can predict which diastereomer of the resulting alcohol will be the major product.
Similarly, theoretical studies on related bicyclic ketones have successfully elucidated mechanisms of enantioselective reductions. nih.gov DFT methods, such as those using the wB97XD functional with a 6-31G(d,p) basis set, have been used to model the interaction of the ketone with a chiral catalyst and a reducing agent like borane. nih.gov These calculations can pinpoint the rate-determining and chirality-limiting steps of the reaction. nih.gov
A hypothetical reaction mechanism for the reduction of this compound could be modeled to determine the most favorable pathway, as illustrated in the representative table below.
Table 1: Hypothetical Transition State Energies for the Reduction of this compound
| Transition State | Description | Calculated Relative Energy (kcal/mol) |
| TS_syn | Hydride attack syn to the cyclopropane ring | 0.0 |
| TS_anti | Hydride attack anti to the cyclopropane ring | +2.5 |
Note: This data is illustrative and not based on a published study of the specific compound.
Energy Profiles of Transformations
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a chemical transformation can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For this compound, an energy profile could be generated for reactions such as decarboxylation, ring-opening of the cyclopropane, or enolization of the ketone.
For example, DFT calculations at a level like M06/6-31+G have been used to investigate cycloaddition reactions involving bicyclic systems, revealing the energies of different mechanistic pathways. mdpi.com Similar approaches could be applied to understand the thermal or photochemical reactivity of this compound.
Stereochemical Predictions and Configurational Assignments
The stereochemistry of this compound is complex, with stereocenters at the bridgehead carbons and the carbon bearing the carboxylic acid group. Computational methods are invaluable for predicting the relative stabilities of different stereoisomers and for assigning the absolute configuration of a chiral molecule by comparing calculated and experimental spectroscopic data, such as electronic circular dichroism (ECD) spectra.
In studies of other bicyclic systems, such as amesilide, a bicyclic polyketide, the relative configuration was determined by analyzing NOESY correlations and vicinal coupling constants, which can be corroborated by computational modeling. mdpi.com For this compound, calculating the energies of the various diastereomers would reveal the thermodynamically most stable form.
Molecular Dynamics Simulations for Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.compressbooks.pub Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule by simulating the atomic motions over time. libretexts.org
For this compound, the bicyclic framework is relatively rigid, but the carboxylic acid group has rotational freedom. MD simulations could be used to study the preferred orientation of the carboxyl group relative to the bicyclic core and to investigate the intramolecular hydrogen bonding possibilities between the carboxylic acid proton and the ketone oxygen. Understanding the conformational preferences is crucial as they can significantly influence the molecule's reactivity and its interactions with biological targets. Studies on related norbornene derivatives have used MD simulations to understand the effect of carboxylic acid groups on the properties of proton exchange membranes. ontosight.ai
Quantitative Structure-Activity Relationships (QSAR) for Related Scaffolds
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com While no QSAR studies have been reported for this compound itself, the methodology could be applied to a series of its derivatives to predict their potential biological effects.
For instance, a library of this compound amides could be synthesized, and their biological activity (e.g., as enzyme inhibitors) measured. QSAR models could then be developed using various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to correlate with the observed activity. Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. QSAR studies have been successfully applied to derivatives of other bicyclic systems, such as norcymserine, to identify key structural features for improved biological activity.
Electronic Structure Analysis and Bonding Characterization
The electronic structure of a molecule dictates its fundamental chemical properties. In this compound, the carbon and oxygen atoms of the carboxyl group are sp² hybridized. askiitians.com This leads to a planar arrangement of the atoms in this functional group. askiitians.com The unhybridized p-orbitals of the carbon and the two oxygen atoms overlap to form a delocalized π-system, which can be represented by resonance structures. askiitians.com This delocalization affects the bond lengths and the reactivity of the carboxyl group.
The carbonyl group of the ketone also features an sp² hybridized carbon and oxygen. The presence of the electron-withdrawing carboxylic acid and the strained cyclopropane ring will influence the electronic character of the ketone. Computational methods can quantify these effects by calculating properties such as atomic charges, bond orders, and molecular orbital energies. For example, the strain energy of the bicyclo[4.1.0]heptane system has been estimated to be around 25–30 kcal/mol in related derivatives. This inherent strain can influence the reactivity of the adjacent ketone.
Lack of Publicly Available Research
As of the current date, a thorough search of publicly accessible scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the computational and theoretical chemistry studies of This compound .
Consequently, it is not possible to provide an article that adheres to the user's specific request for detailed, research-backed content on this particular topic for this exact compound. The information required to generate an authoritative and scientifically accurate article on the predicted spectroscopic parameters of this compound is not present in the public domain.
Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For a molecule with the complexity of 4-Oxonorcarane-1-carboxylic acid, with its multiple chiral centers and rigid bicyclic system, one-dimensional (¹H and ¹³C) NMR must be supplemented with more advanced techniques.
Multi-dimensional NMR experiments are critical for mapping the intricate network of covalent bonds and spatial relationships within this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would be instrumental in tracing the connectivity of the protons on the cyclohexane (B81311) ring, identifying adjacent protons (e.g., H2-H3, H3-H4, H4-H5). The magnitude of the coupling constants (J-values) can provide initial clues about the dihedral angles and, consequently, the stereochemical arrangement of substituents.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. This is essential for assigning the ¹³C signals based on the already-assigned ¹H spectrum. For instance, the proton signal for H5 would show a cross-peak to the carbon signal for C5.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique detects longer-range correlations between protons and carbons (typically over two or three bonds). It is invaluable for piecing together the molecular skeleton, especially around quaternary carbons that have no attached protons. In this compound, HMBC is crucial for confirming the placement of the carbonyl and carboxyl groups. For example, correlations would be expected from the protons on C2 and C6 to the carboxylic carbon (C1), and from the protons on C3 and C5 to the ketone carbonyl carbon (C4). In studies of related bicyclo[4.1.0]heptane systems, HMBC experiments have been successfully used to confirm the regioselectivity of reactions by identifying key cross-peaks between protons on the bicyclic ring and carbons in attached functional groups. nih.govacs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is the definitive NMR method for elucidating stereochemistry. For this compound, it could determine the relative orientation of the carboxylic acid group with respect to the protons on the cyclopropane (B1198618) ring and the cyclohexane portion of the molecule.
A representative table of expected NMR data is provided below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C1 (-COOH) | N/A (quaternary) | ~175-185 | H2, H6, H7 |
| C2 | ~2.0-2.8 | ~30-40 | C1, C3, C7 |
| C3 | ~2.2-3.0 | ~40-50 | C2, C4, C5 |
| C4 (=O) | N/A (quaternary) | ~205-215 | H3, H5 |
| C5 | ~2.2-3.0 | ~40-50 | C4, C6, C3 |
| C6 | ~2.0-2.8 | ~30-40 | C1, C5, C7 |
| C7 (cyclopropyl) | ~0.5-1.5 | ~15-25 | C1, C2, C6 |
| -COOH | ~10-12 (broad singlet) | N/A | C1 |
Note: The expected chemical shifts are estimates and can vary based on solvent and stereochemistry.
The six-membered ring in the bicyclo[4.1.0]heptane system is not perfectly rigid and can exist in different conformations, such as chair or boat forms. Dynamic NMR (DNMR) is used to study these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where the ring flip is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows, leading to signal broadening and eventual decoalescence into separate signals for each conformer at the "freezing-out" temperature. Such studies would provide quantitative data on the energy barriers (ΔG‡) for the conformational inversion of the six-membered ring in this compound.
Incorporating stable isotopes like ¹³C or ²H (deuterium) at specific positions in this compound can provide profound insights into reaction mechanisms. For example, if the molecule were synthesized with a ¹³C-labeled carbonyl group (at C4), any reaction involving this group could be monitored precisely using ¹³C NMR. The appearance of the ¹³C label in a product or intermediate, or a change in its chemical shift, provides direct evidence of its transformation pathway. Similarly, deuterium (B1214612) labeling can be used to trace the fate of specific hydrogen atoms during a reaction, confirming, for instance, which protons are abstracted in a base-catalyzed enolization.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C₈H₁₀O₃). Furthermore, the fragmentation patterns observed in the mass spectrum upon ionization (e.g., by Electron Ionization, EI) offer structural clues.
For carboxylic acids, characteristic fragmentation pathways include:
Loss of a hydroxyl radical: [M - •OH]⁺
Loss of the entire carboxyl group: [M - •COOH]⁺, resulting in a peak at m/z 45 less than the molecular ion. youtube.com
Alpha-cleavage: Fission of the bond between C1 and C2 or C1 and C6.
McLafferty Rearrangement: If a gamma-hydrogen is available relative to the ketone carbonyl, a characteristic neutral loss of an alkene can occur. youtube.comyoutube.com
| Ion | Proposed Structure / Loss | Expected m/z |
| [M]⁺• | Molecular Ion | 154 |
| [M - H₂O]⁺• | Loss of water | 136 |
| [M - •OH]⁺ | Loss of hydroxyl radical | 137 |
| [M - CO]⁺• | Loss of carbon monoxide (from ketone) | 126 |
| [M - •COOH]⁺ | Loss of carboxyl group | 109 |
| [C₅H₉O]⁺ | Result of alpha-cleavage | 85 |
| [HCOOH]⁺• or [CO₂H]⁺ | Carboxyl fragments | 46 or 45 |
Note: The molecular weight is calculated based on the most common isotopes (¹²C, ¹H, ¹⁶O). Observed m/z values correspond to these fragments.
MS can also be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to monitor the progress of reactions involving this compound, identifying intermediates and byproducts in real-time.
Infrared (IR) and Raman Spectroscopy for Functional Group Interactions and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups.
For this compound, the key diagnostic absorptions in the IR spectrum are:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids typically form in the condensed phase. libretexts.orglibretexts.orgspectroscopyonline.com
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane ring and potentially slightly above 3000 cm⁻¹ for the C-H bonds of the cyclopropane ring.
C=O Stretch (Ketone and Carboxylic Acid): This is the most intense region. A strong absorption band is expected between 1700 and 1750 cm⁻¹. It is likely that the C=O stretching vibrations of the ketone (~1715 cm⁻¹) and the carboxylic acid dimer (~1710 cm⁻¹) will overlap, resulting in a single, potentially broadened peak. libretexts.orgspectroscopyonline.com
C-O Stretch (Carboxylic Acid): A medium to strong absorption is expected in the 1210-1320 cm⁻¹ region, coupled with the O-H bend. spectroscopyonline.com
O-H Bend (Carboxylic Acid): A broad absorption around 920 cm⁻¹ is characteristic of the out-of-plane bend of the hydrogen-bonded dimer. spectroscopyonline.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | Carboxylic Acid Dimer | 2500-3300 | Strong, Very Broad |
| C-H stretch | Alkane/Cyclopropane | 2850-3050 | Medium |
| C=O stretch | Ketone & Carboxylic Acid | 1700-1725 | Very Strong |
| C-O stretch | Carboxylic Acid | 1210-1320 | Strong |
| O-H bend | Carboxylic Acid Dimer | ~920 | Medium, Broad |
Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong band in the Raman spectrum as well, while the O-H stretch is generally weak, making Raman useful for studying the carbonyl group without overwhelming interference from the hydroxyl vibration.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination
This compound is a chiral molecule. Chiroptical techniques, which measure the differential interaction of left- and right-circularly polarized light with a chiral substance, are essential for determining its absolute configuration (e.g., distinguishing between the (1R,6S) and (1S,6R) enantiomers).
Electronic Circular Dichroism (ECD) focuses on the electronic transitions of the molecule. The ketone chromophore at C4 has a low-intensity n→π* electronic transition, which is typically observed in the 280-320 nm region of the UV-Vis spectrum. In ECD, this transition gives rise to a Cotton effect (a positive or negative peak). The sign of this Cotton effect is highly sensitive to the stereochemical environment around the carbonyl group. By applying established stereochemical rules, such as the Octant Rule for ketones, the observed sign of the Cotton effect can be correlated to the absolute configuration of the molecule. This experimental data, often compared with quantum-chemical calculations of the predicted ECD spectrum, provides a reliable method for assigning the absolute stereochemistry of a specific enantiomer of this compound.
Applications in Advanced Synthetic Methodology and Material Science
4-Oxonorcarane-1-carboxylic acid as a Chiral Building Block
The inherent chirality and functional group arrangement of this compound make it a valuable chiral building block in organic synthesis. Chiral molecules are crucial in the development of pharmaceuticals and other biologically active compounds, as different enantiomers can have vastly different effects.
While direct applications of this compound as a precursor in the synthesis of complex natural products are not extensively documented in publicly available research, the structural motif is relevant. Chiral carboxylic acids, in general, are fundamental starting materials in the synthesis of a wide array of natural products. The rigid bicyclic framework of this compound offers a stereochemically defined scaffold that can be elaborated into more complex structures. The synthesis of various natural products often relies on the use of such chiral building blocks to control the stereochemistry of the final molecule.
For instance, the general strategy for synthesizing complex molecules often involves the use of readily available chiral starting materials to introduce key stereocenters early in the synthetic route. This approach, known as the "chiral pool" synthesis, is a cornerstone of modern organic chemistry. While specific examples for this compound are not readily found, its structural features are analogous to other chiral synthons that have been successfully employed in the total synthesis of intricate natural products.
The unique three-dimensional structure of this compound provides a robust scaffold for the development of novel organic reagents. By modifying the carboxylic acid and ketone functionalities, a diverse range of derivatives can be synthesized. These derivatives can be designed to act as chiral auxiliaries, catalysts, or probes for studying reaction mechanisms.
The development of new reagents is critical for advancing synthetic organic chemistry, enabling chemists to perform reactions with greater efficiency, selectivity, and environmental benignity. While specific reagents derived from this compound are not widely reported, the principle of using chiral scaffolds to create new reagents is a well-established and powerful strategy in chemical research.
Use in Ligand Design for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. This field heavily relies on the design and synthesis of chiral ligands that can coordinate to a metal center and create a chiral environment for a chemical reaction. The stereocontrol exerted by the chiral ligand is then transferred to the product of the reaction.
While there is no specific mention in the available literature of this compound being used directly in ligand design for asymmetric catalysis, its structural features are promising. The carboxylic acid group can be converted into various coordinating groups, and the rigid bicyclic backbone can provide a well-defined steric environment around a metal center. The development of new chiral ligands is an active area of research, and scaffolds like this compound represent potential starting points for the design of novel and effective ligands for a range of asymmetric transformations.
Exploration in Polymer Chemistry and Advanced Materials
The incorporation of well-defined chiral units into polymers can lead to materials with unique properties, such as chiroptical activity, the ability to form helical structures, and enantioselective recognition capabilities. Carboxylic acids are versatile monomers that can be used in the synthesis of a variety of polymers, including polyesters and polyamides.
The polymerization of chiral monomers derived from this compound could potentially lead to the formation of novel polymers with interesting and useful properties. For example, such polymers might find applications in chiral chromatography, as sensors for chiral molecules, or in the development of advanced materials with specific optical or mechanical properties. However, there is a lack of specific research detailing the use of this compound in polymer chemistry.
Potential in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, and van der Waals forces. The design of molecules that can self-assemble into well-defined supramolecular architectures is a key goal in this field.
Carboxylic acids are well-known for their ability to form strong hydrogen bonds, often leading to the formation of dimers or extended networks. The rigid and chiral nature of this compound could be exploited to direct the formation of specific supramolecular assemblies. These assemblies could have applications in areas such as crystal engineering, the development of new materials with controlled porosity, or as hosts for the selective binding of guest molecules. As with the other potential applications, the exploration of this compound in supramolecular chemistry is an area that warrants further investigation.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 4-oxonorcarane-1-carboxylic acid and its derivatives is a cornerstone of its utility. Future research will undoubtedly focus on creating more efficient and environmentally benign synthetic pathways. Current methods, while effective, may involve harsh reagents or multiple steps. Green chemistry principles are expected to play a significant role, with an emphasis on minimizing waste, using less hazardous substances, and improving atom economy.
Key areas of development include:
Catalytic Systems: Exploring novel catalysts, including those based on earth-abundant metals, to facilitate key transformations in the synthesis. This could lead to milder reaction conditions and higher yields. organic-chemistry.org
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel, reducing the need for purification of intermediates and minimizing solvent usage. organic-chemistry.org
Renewable Starting Materials: Investigating the use of bio-based feedstocks as starting materials for the synthesis of the bicyclic core, thereby reducing reliance on petrochemicals.
Expanding the Scope of Reactivity and Mechanistic Understanding
A thorough understanding of the reactivity of this compound is crucial for its application in the synthesis of complex molecules. Future research will aim to expand the known reactions of this compound and to gain deeper insights into the mechanisms governing these transformations.
Key research directions include:
Novel Transformations: Exploring new reactions that exploit the unique strain and functionality of the bicyclo[4.1.0]heptane ring system. This could involve investigating reactions at the carbonyl group, the carboxylic acid moiety, and the cyclopropane (B1198618) ring. msu.edu
Stereoselective Reactions: Developing methods for the stereocontrolled functionalization of the molecule, which is critical for the synthesis of chiral drugs and other biologically active compounds. acs.org
Mechanistic Studies: Employing a combination of experimental techniques and computational modeling to elucidate the detailed mechanisms of key reactions. This knowledge will enable the optimization of existing methods and the rational design of new synthetic strategies. nih.gov
Bio-inspired Synthesis and Biocatalysis Approaches
Nature often provides inspiration for the development of novel and efficient synthetic methods. Bio-inspired synthesis and biocatalysis are emerging as powerful tools in organic chemistry, offering the potential for highly selective and sustainable chemical transformations.
Future research in this area will likely focus on:
Enzymatic Reactions: Identifying or engineering enzymes that can catalyze key steps in the synthesis of this compound and its derivatives. nih.govgithub.io This could include enzymes for cyclopropanation, oxidation, and other key bond-forming reactions. nih.gov
Whole-Cell Biotransformations: Utilizing microorganisms to carry out multi-step syntheses, potentially offering a more sustainable and cost-effective alternative to traditional chemical synthesis.
Biomimetic Catalysis: Designing small-molecule catalysts that mimic the active sites of enzymes to achieve high levels of selectivity and efficiency in synthetic reactions.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages, including improved safety, better process control, and enhanced scalability. nih.gov The integration of flow chemistry with automated synthesis platforms is set to revolutionize the way complex molecules are prepared.
Key trends in this area include:
Continuous-Flow Synthesis: Developing robust and efficient flow-based methods for the synthesis of this compound and its derivatives. nih.govacs.org This could enable the rapid and on-demand production of these compounds. mit.edu
Automated Reaction Optimization: Utilizing automated systems to rapidly screen and optimize reaction conditions, leading to the development of more efficient and reliable synthetic protocols. vapourtec.com
In-line Analysis and Purification: Integrating analytical techniques and purification methods directly into the flow system to enable real-time monitoring and purification of the reaction products.
Computational Design of Novel this compound Derivatives with Tunable Properties
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. By using computational methods, researchers can design and evaluate new molecules with desired properties before they are synthesized in the laboratory, thereby saving time and resources.
Future research will leverage computational tools to:
Predict Biological Activity: Use molecular modeling and docking studies to predict the biological activity of novel this compound derivatives, guiding the design of new therapeutic agents. nih.gov
Tune Physicochemical Properties: Employ computational methods to predict and tune key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. researchgate.net
Explore Conformational Landscapes: Investigate the conformational preferences of the bicyclic scaffold and its derivatives to better understand their interactions with biological targets. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Oxonorcarane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization or oxidation of precursor molecules. For example, oxidative cleavage of unsaturated carboxylic acids (e.g., using ozone or catalytic methods) may yield 4-oxo derivatives . Optimization includes adjusting catalysts (e.g., transition metals), temperature, and solvent polarity. Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ spectroscopy. Purification methods like recrystallization or column chromatography are critical to isolate the product .
Q. How can researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the presence of the oxo group and carboxylic acid moiety by analyzing chemical shifts (e.g., carbonyl carbons at ~170–200 ppm) .
- HPLC : For assessing purity (>95% is standard for research-grade compounds) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid), which recommend:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation .
- First Aid : Immediate rinsing with water for skin/eye contact; medical consultation if irritation persists .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability testing involves:
- Temperature : Store at –20°C for long-term preservation; avoid repeated freeze-thaw cycles.
- Light Sensitivity : Use amber vials if photodegradation is suspected.
- Humidity : Desiccants in storage containers prevent hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. What reaction mechanisms govern the participation of this compound in cycloaddition or nucleophilic substitution reactions?
- Methodological Answer : Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps.
- Computational Modeling : Density Functional Theory (DFT) calculations to map transition states and electron distribution .
- Stereochemical Analysis : Chiral HPLC or X-ray crystallography to determine enantiomeric outcomes .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
- Literature Cross-Validation : Compare NMR shifts and retention times across multiple studies .
- Replication : Synthesize the compound using published protocols to verify reproducibility.
- Variable Control : Document solvent purity, instrument calibration, and temperature during analysis .
Q. What computational tools are effective in predicting the reactivity or binding affinity of this compound in biological systems?
- Methodological Answer :
- Molecular Docking : Software like AutoDock or Schrödinger Suite to simulate interactions with enzymes or receptors .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data .
- PubChem Data : Reference existing physicochemical properties and bioactivity assays .
Q. How can the biological activity of this compound be systematically evaluated in antimicrobial or anticancer studies?
- Methodological Answer :
- In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests for antimicrobial activity; MTT assays for cytotoxicity .
- Control Groups : Include positive (e.g., doxorubicin) and negative controls.
- Dose-Response Curves : Use nonlinear regression to calculate IC50 values .
Q. What catalytic applications does this compound have in asymmetric synthesis?
- Methodological Answer :
- Chiral Auxiliary : Incorporate into ligands for transition-metal catalysts (e.g., Pd or Ru complexes) to induce enantioselectivity .
- Enzymatic Catalysis : Screen hydrolases or oxidoreductases for activity toward the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
